Cas no 142994-07-8 (Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)-)

Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)- structure
142994-07-8 structure
商品名:Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)-
CAS番号:142994-07-8
MF:C8H6F3SBr
メガワット:271.097
CID:2775520
PubChem ID:11000144

Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • SCHEMBL8109502
    • MFCD22489205
    • 4-bromo-3-(methylsulphenyl)benzotrifluoride
    • Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)-
    • 142994-07-8
    • (2-bromo-5-(trifluoromethyl)phenyl)(methyl)sulfane
    • DTXSID80451410
    • 4-bromo-3-methylsulphenylbenzotrifluoride
    • インチ: InChI=1S/C8H6BrF3S/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
    • InChIKey: OEQNCLCTZRGEPO-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 269.93257Da
  • どういたいしつりょう: 269.93257Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 25.3Ų

Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB611597-1g
(2-Bromo-5-(trifluoromethyl)phenyl)(methyl)sulfane; .
142994-07-8
1g
€659.60 2024-07-24
abcr
AB611597-250mg
(2-Bromo-5-(trifluoromethyl)phenyl)(methyl)sulfane; .
142994-07-8
250mg
€355.80 2024-07-24
abcr
AB611597-5g
(2-Bromo-5-(trifluoromethyl)phenyl)(methyl)sulfane; .
142994-07-8
5g
€2218.40 2024-07-24

Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)- 関連文献

Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)-に関する追加情報

Chemical Profile of Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl) (CAS No. 142994-07-8)

Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl), identified by the Chemical Abstracts Service Number (CAS No.) 142994-07-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated aromatic hydrocarbons, featuring a benzene core substituted with a bromine atom at the 1-position, a methylthio group at the 2-position, and a trifluoromethyl group at the 4-position. The unique structural arrangement of these substituents imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization.

The synthesis of Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl) typically involves multi-step organic transformations, starting from commercially available precursors such as bromobenzene or chlorobenzene. The introduction of the methylthio group often requires thiolation reactions, while the trifluoromethyl moiety is commonly incorporated via metal-catalyzed cross-coupling reactions or direct fluorination processes. The precise control of reaction conditions is crucial to achieve high yields and purity, as side reactions can lead to undesired byproducts that may complicate subsequent applications.

In recent years, there has been growing interest in halogenated aromatic compounds due to their versatile reactivity and biological activity. The presence of both bromine and trifluoromethyl groups in Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl) enhances its utility as a building block for more complex molecules. For instance, the bromine atom serves as a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the aromatic ring.

One of the most promising applications of this compound is in the development of novel pharmaceuticals. The structural motifs present in Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl) are frequently found in bioactive molecules that exhibit antimicrobial, antiviral, and anticancer properties. Researchers have leveraged its scaffold to design derivatives with enhanced potency and selectivity against specific targets. For example, modifications at the 3-position or 5-position can introduce additional functional groups that fine-tune pharmacokinetic profiles and improve drug-like characteristics.

The role of Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl) in agrochemical research is equally noteworthy. Its structural features make it a suitable precursor for synthesizing herbicides and insecticides that target specific metabolic pathways in pests. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, which are critical factors for effective agrochemical formulations. Recent studies have demonstrated its utility in generating compounds that exhibit potent activity against resistant strains of weeds and insects.

Advances in computational chemistry have also facilitated the exploration of Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)'s potential applications. Molecular modeling techniques allow researchers to predict how different substituents influence biological activity and to design novel derivatives with optimized properties. These simulations have guided experimental efforts by identifying promising leads for further testing, thereby accelerating the drug discovery process.

The environmental impact of halogenated compounds is another area of concern that warrants discussion. While these molecules offer significant benefits in synthetic chemistry and drug development, their persistence in the environment can pose challenges if not handled responsibly. Efforts are underway to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Additionally, biodegradation studies are being conducted to assess how these compounds behave in natural ecosystems and to identify strategies for their safe disposal.

In conclusion,Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl) (CAS No. 142994-07-8) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structure provides a versatile platform for synthetic chemists to explore new molecular architectures, while its potential as a pharmacophore underscores its importance in medicinal chemistry. As research continues to uncover new ways to utilize this compound,Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl) is likely to remain at the forefront of innovation in both academic and industrial settings.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:142994-07-8)
A1212625
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):211/391/1315